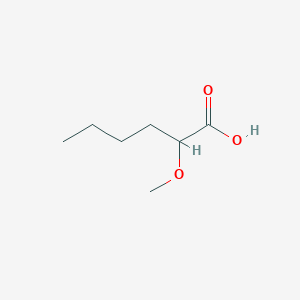

2-Methoxyhexanoic acid

描述

Nomenclature and Stereochemical Considerations of 2-Methoxyhexanoic Acid

The systematic IUPAC name for this compound is This compound . The structure consists of a six-carbon hexanoic acid backbone with a methoxy (B1213986) group (-OCH₃) attached to the second carbon atom (the α-carbon). This substitution creates a chiral center at the C2 position, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methoxyhexanoic acid and (S)-2-methoxyhexanoic acid. The stereochemistry of this chiral center is a critical aspect of its chemical identity and significantly influences its biological activity and role in asymmetric synthesis.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄O₃ |

| Chiral Center | C2 |

| Enantiomers | (R)-2-methoxyhexanoic acid, (S)-2-methoxyhexanoic acid |

Significance of Alkoxy-Substituted Carboxylic Acids in Contemporary Synthesis

Alkoxy-substituted carboxylic acids are a vital class of molecules in modern organic synthesis. fiveable.me The presence of an alkoxy group, such as the methoxy group in this compound, can significantly alter the electronic and steric properties of the carboxylic acid. fiveable.me This functional group can influence the acidity of the carboxyl group and participate in a variety of chemical transformations. fiveable.me

The alkoxy group is a key structural feature in the formation of esters and ethers, which are important building blocks in the synthesis of more complex molecules. fiveable.menumberanalytics.com The ability to introduce or modify alkoxy groups allows chemists to fine-tune the properties and reactivity of target compounds. fiveable.me For instance, the methoxy group can act as a directing group in certain reactions or be cleaved to reveal a hydroxyl group, providing a handle for further functionalization. The study of alkoxy radicals, highly reactive intermediates with a radical localized on the oxygen atom, has also opened new avenues in organic synthesis, enabling the functionalization of unactivated C-H bonds. mdpi.comresearchgate.net

Research Landscape for Chiral Carboxylic Acids with Alpha-Substitutions

The development of methods for the synthesis of enantiomerically enriched chiral α-substituted carboxylic acids is a major focus of contemporary research. researchgate.netnih.gov These compounds are valuable synthons for the preparation of a wide range of natural products and pharmaceuticals. tandfonline.com

Several strategies have been developed to achieve high levels of enantioselectivity in the synthesis of α-chiral carboxylic acids. These include transition metal-catalyzed asymmetric hydrogenation, which has proven to be a highly efficient method. researchgate.net Another approach involves the use of chiral auxiliaries, which can be temporarily attached to the carboxylic acid to direct the stereochemical outcome of a subsequent reaction. tandfonline.com More recently, biocatalytic methods employing enzymes like ene-reductases and aldehyde dehydrogenases have emerged as powerful tools for the synthesis of chiral α-substituted carboxylic acids. researchgate.netrsc.org These enzymatic cascades offer high chemo- and stereo-selectivity under mild reaction conditions. rsc.org Crystallization-induced dynamic resolution is another technique used to obtain enantiomerically enriched α-substituted carboxylic acids from their racemic mixtures. nih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

66018-27-7 |

|---|---|

分子式 |

C7H14O3 |

分子量 |

146.18 g/mol |

IUPAC 名称 |

2-methoxyhexanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-6(10-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

InChI 键 |

BJMTXGZNEOVKTH-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(C(=O)O)OC |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2 Methoxyhexanoic Acid

De Novo Synthesis Routes for 2-Methoxyhexanoic Acid

The creation of this compound from basic precursors can be accomplished through several fundamental synthetic routes. These methods build the carbon framework and introduce the necessary functional groups to achieve the final product.

Derivatization Approaches (e.g., from halogenated or hydroxylated precursors)

A common and direct method for synthesizing this compound involves the derivatization of readily available precursors, particularly 2-hydroxyhexanoic acid. The synthesis of 2-methoxylated fatty acids can be achieved from their corresponding 2-hydroxylated versions through a methylation reaction. researchgate.net This process typically involves a double methylation using a strong base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by saponification with potassium hydroxide (B78521) (KOH) in ethanol (B145695) to yield the desired 2-methoxy acid. researchgate.net

The general transformation can be represented as:

Deprotonation: The hydroxyl and carboxylic acid protons of 2-hydroxyhexanoic acid are removed by a strong base (e.g., NaH).

Methylation: The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (CH₃I), to form the methyl ether and methyl ester.

Hydrolysis: The ester is hydrolyzed (saponified) under basic conditions (e.g., KOH/ethanol) to yield the final this compound after an acidic workup.

A similar approach could be envisioned starting from 2-bromohexanoic acid, where the bromine atom is displaced by a methoxide (B1231860) nucleophile (e.g., sodium methoxide) in an Sₙ2 reaction.

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| Starting Material | 2-Hydroxyhexanoic Acid | - | Hydroxylated precursor |

| 1. Methylation | 1. NaH, DMSO 2. CH₃I | Methyl 2-methoxyhexanoate | Introduction of the methoxy (B1213986) group and ester formation |

| 2. Saponification | KOH, Ethanol, Heat | 2-Methoxyhexanoate salt | Hydrolysis of the methyl ester |

| 3. Acidification | Aqueous acid (e.g., HCl) | This compound | Protonation to the final carboxylic acid |

Carboxylation of Organometallic Reagents

The carboxylation of organometallic reagents is a classic method for forming carboxylic acids. While specific literature for this compound via this route is sparse, a plausible synthesis can be designed. This strategy would involve the formation of an organometallic reagent, such as a Grignard or organolithium reagent, from a suitable 1-halo-1-methoxypentane precursor. This organometallic species is then reacted with carbon dioxide (CO₂) to form a carboxylate, which is subsequently protonated to yield the target acid.

The key steps are:

Formation of Organometallic Reagent: A 1-halo-1-methoxypentane (e.g., 1-bromo-1-methoxypentane) reacts with magnesium metal (for a Grignard reagent) or lithium metal (for an organolithium reagent) in an ether solvent.

Carboxylation: The resulting organometallic compound is added to solid carbon dioxide (dry ice) or bubbled with CO₂ gas. The nucleophilic carbon of the organometallic attacks the electrophilic carbon of CO₂.

Acidic Workup: The intermediate magnesium or lithium carboxylate salt is hydrolyzed with a dilute acid to produce this compound. It is important to note that organolithium compounds may react further with the initially formed carboxylate, potentially leading to ketones if not performed carefully at low temperatures. youtube.com

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| Starting Material | 1-Bromo-1-methoxypentane | - | Precursor for the organometallic reagent |

| 1. Grignard Formation | Mg, Diethyl ether | 1-Methoxypentylmagnesium bromide | Creation of the carbon nucleophile |

| 2. Carboxylation | 1. CO₂ (dry ice) 2. H₃O⁺ (workup) | This compound | Formation of the carboxylic acid group |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group is a reliable method for the synthesis of carboxylic acids. For this compound, this would involve the synthesis and subsequent hydrolysis of 2-methoxyhexanenitrile. A related synthesis for 2-hydroxyoctanoic acid starts from heptaldehyde, which is converted to a cyanohydrin and then hydrolyzed. researchgate.net An analogous route for this compound would begin with the corresponding 1-methoxypentanal.

The general pathway is:

Cyanohydrin Formation (modified): A precursor like 2-methoxyhexanenitrile is required. This could potentially be formed from 1-halopentane via nucleophilic substitution with cyanide, followed by α-methoxylation, although this can be complex. A more direct route is the nucleophilic substitution of a 2-halo-hexanenitrile with sodium methoxide.

Hydrolysis: The 2-methoxyhexanenitrile is hydrolyzed under acidic or basic conditions. Heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) followed by acidification converts the nitrile group into a carboxylic acid. researchgate.net

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| Starting Material | 2-Methoxyhexanenitrile | - | Nitrile precursor |

| 1. Hydrolysis | H₃O⁺, Heat or 1. NaOH, H₂O, Heat 2. H₃O⁺ | This compound | Conversion of the nitrile to a carboxylic acid |

Malonic Ester Synthesis and Analogous Condensations

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides. libretexts.org To synthesize this compound, a standard malonic ester synthesis would not be direct. However, a modification using a methoxy-substituted malonic ester could be employed. A more traditional malonic ester synthesis could be adapted to produce 2-methylhexanoic acid, a structurally related compound. chegg.com

A plausible malonic ester synthesis for this compound would proceed as follows:

Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a base like sodium ethoxide (NaOEt) to form a stabilized enolate. organicchemistrytutor.comyoutube.com

Alkylation: The enolate is alkylated with a butyl halide (e.g., butyl bromide) to form diethyl butylmalonate.

Second Deprotonation & Functionalization: A second deprotonation is not possible. Instead, an alternative strategy would be required, such as using diethyl methoxymalonate as the starting material and alkylating it with butyl bromide.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to a dicarboxylic acid using acid or base, and subsequent heating causes decarboxylation to yield the final product. libretexts.orgyoutube.com

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| Starting Material | Diethyl methoxymalonate | - | Methoxy-substituted C2 synthon |

| 1. Enolate Formation | NaOEt, Ethanol | Sodio-diethyl methoxymalonate | Formation of the nucleophile |

| 2. Alkylation | Butyl bromide | Diethyl butylmethoxymalonate | Introduction of the butyl group |

| 3. Hydrolysis & Decarboxylation | 1. H₃O⁺, Heat 2. Heat (-CO₂) | This compound | Formation of the final acid |

Asymmetric Synthesis of Chiral this compound

Creating a specific enantiomer of this compound requires asymmetric synthesis, where a chiral influence directs the formation of one stereoisomer over the other.

Diastereoselective Transformations Utilizing Chiral Auxiliaries

Chiral auxiliaries are compounds that are temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.org Evans oxazolidinones are powerful and widely used chiral auxiliaries for asymmetric alkylation reactions. researchgate.net This method can be adapted to synthesize enantiomerically enriched this compound.

The general strategy involves these key transformations:

Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a methoxyacetyl chloride to form an N-(methoxyacetyl)oxazolidinone.

Diastereoselective Enolization and Alkylation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a specific Z-enolate. This enolate is then alkylated with a butyl halide (e.g., butyl iodide). The steric bulk of the auxiliary directs the incoming alkyl group to one face of the enolate, leading to a high degree of diastereoselectivity. researchgate.netsioc-journal.cn

Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, typically through hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), to yield the desired enantiomer of this compound. The auxiliary can often be recovered and reused. wikipedia.org

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| Starting Material | Chiral Oxazolidinone + Methoxyacetyl chloride | N-(Methoxyacetyl)oxazolidinone | Attachment of the chiral auxiliary |

| 1. Enolate Formation | LDA or NaHMDS, THF, -78 °C | Chiral Z-enolate | Formation of a stereochemically defined nucleophile |

| 2. Alkylation | Butyl iodide | N-(2-Methoxyhexanoyl)oxazolidinone | Diastereoselective C-C bond formation |

| 3. Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | Chiral this compound | Release of the enantiomerically enriched product |

Strategies for Temporary Chiral Auxiliary Attachment

The attachment of a chiral auxiliary to the carboxylic acid precursor is the initial step in this synthetic approach. A common method involves the acylation of the chiral auxiliary. For instance, an oxazolidinone auxiliary can be acylated by first deprotonating it with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by reaction with an acid chloride. williams.edu A milder alternative employs the use of an acyl transfer catalyst, such as 4-(dimethylamino)pyridine (DMAP), which allows the acylation to proceed at room temperature without the need for a strong base. williams.edu

Carbohydrate-derived auxiliaries can also be employed. These are reacted with nucleophilic substrates to form esters or enamides, which then undergo diastereoselective reactions. thieme-connect.com Another approach utilizes pseudoephedrine, which reacts with a carboxylic acid, acid anhydride, or acyl chloride to form the corresponding amide, setting the stage for subsequent stereoselective alkylation. wikipedia.org

Mechanism of Stereochemical Control by Chiral Auxiliaries

The stereochemical outcome of reactions using chiral auxiliaries is dictated by the steric and electronic environment created by the auxiliary. In the case of Evans oxazolidinones, after attachment of the acyl group, deprotonation with a strong base like lithium diisopropylamide (LDA) selectively forms a (Z)-enolate. wikipedia.org This enolate adopts a conformation where one face is effectively blocked by a substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group). Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, leading to a highly stereoselective alkylation. wikipedia.orguwindsor.ca

The predictability of this stereochemical control is a major advantage of using chiral auxiliaries. The resulting products are diastereomers, which allows for their separation using standard techniques like chromatography or crystallization, enabling the isolation of enantiomerically pure compounds even if the diastereoselectivity of the reaction is not perfect. williams.edu

A model for the stereoselectivity observed in aldol (B89426) reactions using boron enolates of N-acyl oxazolidinones is the Zimmerman-Traxler transition state. In this six-membered ring transition state, both the enolate oxygen and the aldehyde oxygen coordinate to the boron atom. The substituents on the chiral auxiliary and the aldehyde orient themselves to minimize steric interactions, thereby directing the absolute stereochemistry of the newly formed stereocenters. wikipedia.org

| Auxiliary Type | Key Feature for Stereocontrol | Typical Reaction |

| Evans Oxazolidinones | Steric hindrance from a substituent (e.g., benzyl, isopropyl) on one face of the (Z)-enolate. | Asymmetric alkylations, aldol reactions. wikipedia.org |

| Pseudoephedrine Amides | The methyl group on the auxiliary directs the configuration of the addition product. | Asymmetric alkylation. wikipedia.org |

| Carbohydrate Derivatives | Metal-associated Z-enolate attacks the electrophile from its unhindered back face. | Diastereoselective α-alkylation of esters. thieme-connect.com |

Auxiliary Cleavage and Recovery Methodologies

After the stereoselective transformation, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method is crucial to avoid racemization or other unwanted side reactions. uwindsor.ca For N-acyl oxazolidinones, a common and mild method involves hydrolysis with lithium hydroperoxide (LiOOH), which is typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). williams.eduacs.orgpublish.csiro.au The hydroperoxide anion selectively attacks the exocyclic imide carbonyl, leading to the formation of the desired carboxylic acid and the recoverable auxiliary. williams.edupublish.csiro.au The initial product, a peroxyacid, is then reduced in situ with a reagent like sodium sulfite. williams.edu

It is important to note that using LiOH alone can lead to cleavage of the endocyclic carbonyl, resulting in the opening of the oxazolidinone ring. publish.csiro.aupublish.csiro.au The regioselectivity of LiOOH is attributed to the high decomposition barrier of the tetrahedral intermediate formed upon attack at the endocyclic carbonyl, making the exocyclic cleavage pathway kinetically favored. publish.csiro.au Other reagents like lithium benzyloxide (LiOBn) or lithium thiobenzyl (LiSBn) can also be used for selective cleavage. publish.csiro.aupublish.csiro.au For pseudoephedrine amides, the auxiliary is removed by cleaving the amide bond with a suitable nucleophile. wikipedia.org

| Cleavage Reagent | Auxiliary Type | Product | Key Considerations |

| LiOH / H₂O₂ | Evans Oxazolidinone | Carboxylic Acid | LiOOH is the active nucleophile, selectively cleaving the exocyclic carbonyl. williams.eduacs.orgpublish.csiro.au |

| LiBH₄ | Evans Oxazolidinone | Primary Alcohol | Reductive cleavage of the auxiliary. santiago-lab.com |

| LiOBn / LiSBn | Evans Oxazolidinone | Benzyl/Thiobenzyl Ester | Offers alternative methods for selective cleavage. publish.csiro.aupublish.csiro.au |

| Ozonolysis / Hydrolysis | SAMP/RAMP Hydrazones | Ketone / Aldehyde | Used to remove the hydrazone auxiliary. wikipedia.org |

Enantioselective Catalysis in Alpha-Alkoxy Acid Synthesis

Enantioselective catalysis offers a more elegant and atom-economical approach to synthesizing chiral molecules compared to the stoichiometric use of chiral auxiliaries. williams.eduwikipedia.org This method employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

A notable example is the iridium-catalyzed enantioselective hydrogenation of α-alkoxy-substituted α,β-unsaturated carboxylic acids. acs.orgnih.gov Using chiral spiro phosphino-oxazoline ligands, this method can produce α-alkoxy carboxylic acids with extremely high enantioselectivities (up to 99.8% ee) and high turnover numbers under mild conditions. acs.orgnih.govresearchgate.net The rigidity and sterically hindered environment created by these spiro ligands are crucial for achieving excellent chiral discrimination. acs.orgnih.gov A proposed mechanism involves a catalytic cycle between Ir(I) and Ir(III) species, with an olefin dihydride complex as a key intermediate. acs.orgnih.gov

Another approach involves the use of a tandem Sc(III) Lewis acid/photoredox catalyst system for the enantioselective Giese addition of photogenerated α-alkoxy radicals to acyl pyrazolidinones. nih.govnsf.gov This method utilizes a photoredox catalyst to generate the α-alkoxy radical and a chiral Lewis acid to activate the Michael acceptor and control the facial selectivity of the radical addition. nsf.gov

| Catalytic System | Substrate Type | Product | Enantioselectivity (ee) |

| Iridium / Chiral Spiro Phosphino-Oxazoline Ligands | α-Alkoxy-α,β-unsaturated carboxylic acids | α-Alkoxy carboxylic acids | Up to 99.8% acs.orgnih.gov |

| Rhodium / Chenphos | α-Alkoxy-α,β-unsaturated carboxylic acids | α-Alkoxy carboxylic acids | High enantioselectivities researchgate.net |

| Sc(III) Lewis Acid / Photoredox Catalyst | α-Silyl ether pronucleophiles and Michael acceptors | γ-Alkoxycarbonyl adducts | High enantioselectivity nsf.gov |

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis, utilizing enzymes or whole microorganisms, has emerged as a powerful tool in organic synthesis due to its high selectivity, mild reaction conditions, and environmental friendliness. researchgate.netthieme-connect.com

Enzyme-Mediated Stereoselective Reactions (e.g., lipase (B570770) activity)

Lipases are versatile enzymes widely used for the kinetic resolution of racemic compounds. chemrxiv.orgmdpi.com In the context of α-alkoxy acids, lipases can catalyze the enantioselective esterification or hydrolysis of a racemic mixture. chemrxiv.orgmdpi.com For example, in a kinetic resolution, the lipase will preferentially acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted and thus enriched. mdpi.com The enantioselectivity of these reactions can be influenced by factors such as the choice of enzyme, solvent, temperature, and acyl donor. chemrxiv.orgmdpi.com

For instance, the lipase-catalyzed kinetic resolution of racemic alcohols can serve as a pathway to chiral intermediates. mdpi.comresearchgate.net Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas cepacia are commonly used for these transformations, demonstrating high enantioselectivity in resolving racemic alcohols and esters. researchgate.netmdpi.com

Stereodivergent Synthesis Strategies for Alkoxy Acids

Stereodivergent synthesis aims to produce any desired stereoisomer of a molecule with multiple chiral centers from a common starting material by simply changing the catalyst or reaction conditions. thieme-connect.comcore.ac.uk Chemo-enzymatic strategies are particularly effective for this purpose. thieme-connect.com

One such strategy for synthesizing all four stereoisomers of 3-hydroxy-5-methoxyheptanoic acid involves a combination of chemical and enzymatic steps. thieme-connect.comresearchgate.net The synthesis starts with a chemical reaction to create a key intermediate, which is then subjected to stereoselective reduction using different alcohol dehydrogenases (ADHs). By selecting either an (R)-selective or (S)-selective ADH, different diastereomers of the final product can be obtained. thieme-connect.comthieme-connect.com This approach highlights the power of combining organocatalysis or metal catalysis with biocatalysis to access a full set of stereoisomers. thieme-connect.comthieme-connect.com

The development of multi-enzyme nanoreactors represents a sophisticated approach to stereodivergent synthesis. researchgate.net By co-immobilizing multiple enzymes with complementary stereoselectivities, such as ene-reductases (OYEs) and alcohol dehydrogenases (ADHs), it is possible to create contiguous chiral centers with controlled stereochemistry in a one-pot cascade reaction. researchgate.net

| Strategy | Key Enzymes/Catalysts | Target Stereoisomers | Principle |

| Chemo-enzymatic cascade | Chiral organocatalysts and Alcohol Dehydrogenases (ADHs) | Four stereoisomers of 1,3-diols | An initial organocatalytic reaction creates enantiomeric intermediates, which are then stereoselectively reduced by R- or S-selective ADHs. thieme-connect.com |

| One-pot, two-enzyme system | Ene-reductase (ERED) and Alcohol Dehydrogenase (ADH) | Substituted γ-butyrolactones | Sequential reduction of an α,β-unsaturated ketone, first by an ERED and then by an ADH, followed by cyclization. thieme-connect.com |

| Multi-enzyme nanoreactor | Old Yellow Enzyme (OYE), Alcohol Dehydrogenase (ADH), Glucose Dehydrogenase (GDH) | α-Substituted cyclohexanols | Co-immobilized enzymes create two contiguous chiral centers through sequential asymmetric reductions with cofactor regeneration. researchgate.net |

Stereochemical Control and Enantiomeric Resolution of 2 Methoxyhexanoic Acid

Formation of Racemic Mixtures and Resolution Challenges

Syntheses of 2-methoxyhexanoic acid and its analogs from achiral precursors typically result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. wikipedia.orglibretexts.org For instance, a common synthetic route for α-methoxy acids involves the methylation of the corresponding α-hydroxy acid. researchgate.net The α-hydroxy acid precursor itself is often prepared via methods like the hydrolysis of a cyanohydrin, which, without a chiral influence, produces a racemic product. researchgate.net

The primary challenge in resolving these racemic mixtures lies in the fact that enantiomers possess identical physical properties, including boiling point, melting point, and solubility in achiral solvents. libretexts.org Consequently, standard separation techniques like distillation or simple crystallization are ineffective. Separating these stereoisomers requires converting them into diastereomers, which have distinct physical properties, or employing a chiral environment that interacts differently with each enantiomer. libretexts.orglibretexts.org The need for resolution is often driven by biological systems, where enzymes typically show high stereoselectivity, requiring a specific enantiomer for a desired transformation or activity. open.ac.uk

Classical Resolution Techniques for Chiral Carboxylic Acids

Classical resolution, which relies on the physical separation of diastereomers, remains a widely used strategy for obtaining enantiomerically pure chiral carboxylic acids. libretexts.org

The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This process involves reacting the racemic acid with a non-racemic, enantiomerically pure chiral amine, often referred to as a resolving agent. libretexts.orgsolidstatepharma.com The reaction produces a pair of diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). libretexts.org

Because these salts are diastereomers, they exhibit different physical properties, most notably different solubilities in a given solvent. libretexts.orgmdpi.com This solubility difference allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the acid is recovered by treating the purified diastereomeric salt with a strong acid to liberate the free carboxylic acid and the resolving agent. wikipedia.orglibretexts.org The success of this technique depends on finding a suitable chiral amine and solvent system that maximizes the solubility difference between the diastereomeric salts. wikipedia.org A general method for the diastereoselective resolution of α-methoxy fatty acids, a class that includes this compound, has been developed utilizing (S)-(−)-1-(1-naphthyl)ethylamine as the resolving agent. researchgate.net

| Resolving Agent | Type | Source/Origin |

|---|---|---|

| Brucine | Alkaloid | Natural (Strychnos nux-vomica) libretexts.org |

| Strychnine | Alkaloid | Natural (Strychnos nux-vomica) libretexts.org |

| Quinine | Alkaloid | Natural (Cinchona tree bark) libretexts.org |

| 1-Phenylethylamine | Amine | Synthetic wikipedia.orglibretexts.org |

| (S)-(-)-1-(1-Naphthyl)ethylamine | Amine | Synthetic researchgate.net |

An alternative classical approach involves converting the racemic carboxylic acid into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral alcohol. libretexts.org The resulting diastereomeric esters, like diastereomeric salts, have different physical properties and can be separated using standard laboratory techniques, most commonly column chromatography. libretexts.org

After the diastereomers are separated, the chiral auxiliary (the alcohol) is cleaved, typically through hydrolysis, to yield the enantiomerically pure carboxylic acid. libretexts.org A related strategy has been effectively applied to α-methoxy fatty acids, where diastereomeric amides were formed by reacting the acid with a chiral amine. researchgate.net These diastereomeric amides were successfully separated using silica (B1680970) gel column chromatography, demonstrating the utility of chromatographic separation of diastereomeric derivatives for this class of compounds. researchgate.net

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the difference in reaction rates between enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the less reactive enantiomer. thieme-connect.com A significant drawback is that the theoretical maximum yield for the recovery of a single enantiomer is 50%, though this can be overcome if the unreacted starting material can be racemized and recycled. wikipedia.orgpharmtech.com

Enzymatic kinetic resolution is a prominent example of this methodology. thieme-connect.com Lipases, in particular, are widely used to catalyze the stereoselective hydrolysis or esterification of chiral compounds. thieme-connect.comnih.gov For instance, lipases have been employed for the kinetic resolution of racemic intermediates in the synthesis of complex molecules, achieving high enantiomeric excess for the desired product. nih.gov Another powerful method is the Jacobsen Hydrolytic Kinetic Resolution (HKR), which is highly effective for the resolution of terminal epoxides, often used in the synthesis of complex natural products that may contain structural motifs related to this compound. researchgate.netthieme-connect.com

Chromatographic Enantioseparation (e.g., Chiral Stationary Phases)

Direct separation of enantiomers can be achieved without derivatization by using chiral chromatography, most notably high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netkoreascience.kr A CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to have different affinities for the stationary phase. koreascience.kr This differential interaction leads to different retention times, allowing for their separation and quantification.

Various types of CSPs have been developed, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose, such as Chiralpak AD-H) and Pirkle-type phases (e.g., Whelk-O 1) being particularly common and versatile. researchgate.net These phases have been successfully used for the enantiomeric resolution of a wide range of chiral compounds, including various carboxylic acids and their derivatives. researchgate.netkoreascience.kr This method is highly valued for both analytical purposes, to determine enantiomeric purity, and for preparative-scale separations.

| Technique | Principle | Key Intermediate | Separation Method | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomers with different solubilities. | Diastereomeric Salts | Fractional Crystallization | wikipedia.orglibretexts.orgresearchgate.net |

| Diastereomeric Derivative Formation | Formation of separable diastereomers with different chromatographic behavior. | Diastereomeric Esters/Amides | Column Chromatography | libretexts.orgresearchgate.net |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. | N/A (Reactant vs. Product) | Reaction/Separation | thieme-connect.comnih.govthieme-connect.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | N/A (Direct Separation) | HPLC with CSP | researchgate.netkoreascience.kr |

Reaction Mechanisms and Kinetic Studies Involving 2 Methoxyhexanoic Acid

Esterification Reactions of 2-Methoxyhexanoic Acid

The conversion of this compound to its corresponding esters, such as methyl 2-methoxyhexanoate, is a fundamental carboxylic acid reaction. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. openstax.org The general mechanism involves the protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester. openstax.org This process is reversible, and the forward reaction is known as esterification, while the reverse is acid-catalyzed hydrolysis. openstax.org

Key factors influencing the reaction rate include:

Temperature: Increasing the reaction temperature generally increases the rate constant, leading to a faster attainment of equilibrium. researchgate.netscirp.org Esterification reactions are typically endothermic, so higher temperatures favor the forward reaction. researchgate.net

Steric Hindrance: The structure of both the carboxylic acid and the alcohol can impact the reaction rate. While the straight chain of hexanoic acid presents minimal steric bulk, the presence of the α-methoxy group could introduce some steric hindrance compared to an unsubstituted acid, potentially slowing the reaction compared to hexanoic acid itself.

The kinetics of esterification can often be modeled using pseudo-homogeneous models. mdpi.com For many fatty acid esterifications, the reaction can be treated as a pseudo-homogeneous first-order irreversible process to determine kinetic parameters like activation energy and frequency factor. mdpi.com The activation energy for the esterification of various fatty acids has been determined in multiple studies, providing a basis for estimating the energy requirements for similar processes. scirp.orgrsc.org

Table 1: Conceptual Kinetic Data for Esterification of a Carboxylic Acid This interactive table illustrates the expected trend in the rate constant for a typical acid-catalyzed esterification reaction as temperature increases.

| Reaction Temperature (°C) | Relative Rate Constant (k) | Expected Conversion (at fixed time) |

| 50 | 1.0 | Low |

| 70 | 2.5 | Medium |

| 90 | 6.0 | High |

| 110 | 13.5 | Very High |

Note: Data is illustrative and based on general kinetic principles of esterification. Specific values for this compound require experimental determination.

Acid catalysts are essential for achieving a reasonable reaction rate in esterification. psu.edu Without a catalyst, the reaction is extremely slow.

Commonly used catalysts include:

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl) in methanol (B129727) are frequently used. psu.edu These catalysts operate in the same phase as the reactants, leading to efficient protonation of the carboxylic acid.

Heterogeneous (Solid Acid) Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts such as acidic ion-exchange resins, zeolites, and heteropolyacids are employed. researchgate.net These materials provide acidic sites on their surface, allowing the reaction to proceed without contaminating the product mixture. Sulfonated carbon catalysts (SO3H-Carbon) have also been shown to be highly efficient for the esterification of long-chain fatty acids. ajgreenchem.com

Other Reagents: Boron trifluoride-methanol complex is another effective acidic catalyst. psu.edu For laboratory-scale synthesis where mild conditions are required, reagents like trimethylsilyldiazomethane (B103560) can convert carboxylic acids to their methyl esters smoothly and in high yield, although this is a derivatization method rather than a classic equilibrium-driven esterification.

Table 2: Common Catalysts for Carboxylic Acid Esterification This interactive table provides an overview of various catalysts used in esterification reactions.

| Catalyst Type | Example | Phase | Typical Conditions | Notes |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Homogeneous | Refluxing alcohol, 1-5% catalyst loading | Highly efficient but requires neutralization and removal. psu.edu |

| Gas | Hydrogen Chloride (HCl) | Homogeneous | Anhydrous alcohol, bubbled gas | Effective for preparing methyl esters. psu.edu |

| Solid Acid | Amberlyst-15 (resin) | Heterogeneous | Higher temperatures (60-130°C) | Easily separated, reusable, less corrosive. researchgate.net |

| Lewis Acid | Boron Trifluoride (BF₃) | Homogeneous | BF₃•MeOH complex | Powerful and effective reagent. psu.edu |

Amidation Pathways and Kinetics

The formation of an amide from this compound involves its reaction with an amine. The direct reaction between a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt, which requires high temperatures (often >180°C) to dehydrate into an amide. mdpi.com Therefore, laboratory-scale amidations are usually performed with the aid of coupling agents or by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. nih.gov

A variety of modern methods allow for direct, one-pot condensation. For instance, TiCl₄ in pyridine (B92270) has been reported as an effective system for the direct amidation of a wide range of carboxylic acids and amines, proceeding with minimal impact on the stereochemical integrity of chiral substrates. nih.gov The proposed mechanism involves the formation of a titanium-carboxylate adduct, which acts as a highly reactive acylating intermediate. nih.gov Other successful catalytic systems for direct amidation involve boronic acids and various Lewis acid metal complexes. mdpi.comnih.gov Another approach uses reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂), where the reaction outcome is highly dependent on the sequence of reagent addition, suggesting the formation of different reactive intermediates like acyloxyphosphonium salts. rsc.org

Due to the lack of specific studies on this compound, kinetic data for its amidation is unavailable. However, the reaction kinetics would be expected to depend on the chosen method, the reactivity of the amine (primary amines being more reactive than secondary), and the steric hindrance around the carbonyl group and the amine nitrogen.

Oxidation and Reduction Pathways

Oxidation: The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation. libretexts.org The α-methoxy group, however, makes the α-C-H bond potentially susceptible to oxidation under specific conditions, which could lead to the formation of an α-keto acid derivative or C-C bond cleavage. Anodic oxidation (the Kolbe electrolysis) of carboxylic acids leads to decarboxylation to form radical intermediates. researchgate.net A related non-Kolbe process, which involves two-electron oxidation, can generate a carbenium ion at the alpha position, which can then be trapped by nucleophiles. researchgate.net

Reduction: Carboxylic acids are resistant to reduction by mild reducing agents. Catalytic hydrogenation is generally ineffective, and sodium borohydride (B1222165) (NaBH₄) is not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org The reduction of this compound to the corresponding primary alcohol, 2-methoxyhexan-1-ol, requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. libretexts.orgnumberanalytics.com The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt, followed by reduction of this salt to what is effectively an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. libretexts.orgreddit.com It is not possible to isolate the aldehyde intermediate because it is more reactive towards LiAlH₄ than the starting carboxylic acid. libretexts.org

Table 3: Reactivity of Common Hydride Reducing Agents This interactive table compares the reactivity of NaBH₄ and LiAlH₄ with various functional groups.

| Functional Group | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Product (from this compound) |

| Aldehyde | Yes | Yes | N/A (intermediate) |

| Ketone | Yes | Yes | N/A |

| Ester | No / Very Slow | Yes | N/A |

| Carboxylic Acid | No | Yes | 2-methoxyhexan-1-ol |

| Amide | No | Yes | N/A |

| Nitrile | No | Yes | N/A |

Mechanistic Investigations of Alpha-Carbon Substituted Reactions

Reactions involving substitution at the alpha-carbon of this compound (or its ester derivatives) are of significant mechanistic interest. These reactions proceed through the formation of a key intermediate: an enol or an enolate ion. acs.orgopenstax.org The formation of this intermediate is the rate-determining step in many α-substitution reactions, such as acid-catalyzed halogenation. libretexts.org

The presence of the α-methoxy group has a dual electronic effect. The oxygen atom is strongly electron-withdrawing via the inductive effect, which increases the acidity of the α-hydrogen compared to an unsubstituted alkane. However, the oxygen's lone pairs can also participate in resonance (π-donation), which can affect the stability of the resulting enolate. For esters, the enolate is less stable than that of a ketone because the ester oxygen's lone pairs "compete" to donate into the carbonyl system, making the carbonyl less able to stabilize the negative charge on the α-carbon. masterorganicchemistry.com

A classic reaction for studying these mechanisms is α-halogenation. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., HBr in acetic acid), the reaction proceeds via an enol intermediate. libretexts.orglibretexts.org The formation of the enol is the slow, rate-determining step. libretexts.org Kinetic studies of similar systems show that the reaction rate is first-order in ketone concentration but zero-order in halogen concentration, confirming that the halogen is not involved in the rate-limiting step. libretexts.org Once the enol is formed, it rapidly attacks the electrophilic halogen (e.g., Br₂) to yield the α-halogenated product. libretexts.org This mechanism typically results in mono-halogenation because the introduced electron-withdrawing halogen deactivates the carbonyl group towards further protonation, slowing the formation of a second enol intermediate. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions, the reaction proceeds through an enolate intermediate. libretexts.org A base removes the acidic α-proton to form the enolate, which then acts as a nucleophile and attacks the halogen. pressbooks.pub Unlike the acid-catalyzed version, this reaction is base-promoted because the introduction of the first halogen atom makes the remaining α-protons even more acidic due to the inductive effect. libretexts.orgpressbooks.pub This accelerates subsequent deprotonation and halogenation steps, typically leading to polyhalogenation if multiple α-hydrogens are present. pressbooks.pub

For this compound, having only one α-hydrogen, both acid- and base-mediated halogenation would result in a single substitution product, 2-bromo-2-methoxyhexanoic acid. However, the kinetic profile and reaction conditions would differ significantly based on the principles outlined above. The enolate formed from this compound or its esters is an ambident nucleophile, with reactivity possible at both the carbon and oxygen atoms, although C-alkylation/halogenation is typically the major pathway. openstax.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxyhexanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-methoxyhexanoic acid, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to achieve a complete assignment of the proton and carbon signals.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H | 2 | ~3.5 - 3.8 | - |

| H | 3 | ~1.5 - 1.7 | - |

| H | 4 | ~1.3 - 1.5 | - |

| H | 5 | ~1.2 - 1.4 | - |

| H | 6 | ~0.9 | - |

| H | OCH₃ | ~3.3 - 3.4 | - |

| H | COOH | ~10 - 12 (broad) | - |

| C | 1 (C=O) | - | ~175 - 180 |

| C | 2 | - | ~80 - 85 |

| C | 3 | - | ~30 - 35 |

| C | 4 | - | ~24 - 28 |

| C | 5 | - | ~22 - 25 |

| C | 6 | - | ~13 - 15 |

| C | OCH₃ | - | ~55 - 60 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., TOCSY, HMBC, HSQC, COSY, ROESY, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the complete bonding network and spatial proximities within the molecule. scbt.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, strong cross-peaks would be expected between the protons on adjacent carbons: H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6. This allows for the sequential assignment of the protons along the hexanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton at ~3.5-3.8 ppm (H-2) would show a cross-peak with the carbon at ~80-85 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In this compound, key HMBC correlations would be observed from the methoxy (B1213986) protons (~3.3-3.4 ppm) to the C-2 carbon (~80-85 ppm), and from the H-2 proton to the carbonyl carbon (C-1, ~175-180 ppm).

TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify all protons within a coupled spin system. jchr.org A cross-peak between H-2 and H-6 would indicate that all the protons of the hexyl chain belong to the same spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule. acs.org For example, NOESY/ROESY could reveal spatial proximity between the methoxy group protons and protons on the alkyl chain, helping to define the preferred conformation around the C2-C3 bond.

Stereochemical Assignment via NMR

This compound possesses a chiral center at the C-2 position, meaning it can exist as two enantiomers (R and S). The determination of the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR spectroscopy.

One common method involves the formation of diastereomeric esters or amides with a chiral auxiliary, such as Mosher's acid or (R)- and (S)-α-methoxyphenylacetic acid. The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts, particularly for protons near the newly formed chiral ester/amide linkage, can be used to deduce the absolute configuration of the original this compound. NOESY or ROESY experiments on these derivatives can further elucidate the spatial arrangement of the substituents around the chiral center. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer for ionization and analysis. nih.gov The most common ionization technique used in GC-MS is electron ionization (EI).

The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 146, corresponding to its molecular weight. The fragmentation pattern would be characteristic of an α-methoxy carboxylic acid. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between C1 and C2, resulting in the loss of the carboxyl group (•COOH, 45 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da).

Loss of the methoxy group: Elimination of a methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 115.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this compound, this would involve the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, leading to the formation of a neutral alkene and a charged enol fragment. youtube.com

Predicted Key Fragments in the EI-Mass Spectrum of this compound:

| m/z | Predicted Fragment | Fragmentation Pathway |

| 146 | [C₇H₁₄O₃]⁺ | Molecular Ion |

| 115 | [C₆H₁₁O₂]⁺ | Loss of •OCH₃ |

| 101 | [C₅H₉O₂]⁺ | Loss of •COOH |

| 87 | [C₄H₇O₂]⁺ | Cleavage of C2-C3 bond |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |

| 59 | [CH₃O₂]⁺ | Methoxycarbonyl fragment |

Note: The relative intensities of these fragments would depend on the ionization energy and other instrumental parameters.

Coupled Techniques (e.g., Py-GC-MS, UPLC-MS)

For the analysis of this compound in more complex matrices or as part of larger, non-volatile derivatives, other coupled MS techniques are employed.

Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): This technique is useful for the analysis of polymeric materials or complex mixtures containing derivatives of this compound. The sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments that are then analyzed by GC-MS. f1000research.com

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC-MS is ideal for the analysis of non-volatile derivatives of this compound or for its analysis in biological fluids. nist.gov The high-resolution separation power of UPLC combined with the sensitivity and specificity of mass spectrometry allows for the detection and quantification of the compound at very low concentrations. Electrospray ionization (ESI) is a common ionization source used in UPLC-MS for such analyses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups: the carboxylic acid and the ether.

Based on data for structurally related compounds like 2-methoxy-4-methylpentanoic acid, the following characteristic IR absorption bands are expected for this compound: Current time information in Bangalore, IN.

Predicted IR Absorption Bands for this compound:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |

| 2850-3000 | C-H stretch | Alkyl chain |

| ~1710 | C=O stretch | Carboxylic acid |

| 1050-1150 | C-O-C stretch | Ether |

| ~1465 | C-H bend | Alkyl chain |

| ~920 (broad) | O-H bend | Carboxylic acid |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer, which is the predominant form of carboxylic acids in the condensed phase. The strong carbonyl (C=O) absorption is also a key diagnostic feature. libretexts.org The C-O-C stretching of the ether group provides further confirmation of the structure.

Computational and Experimental Conformational Analysis

Computational methods, such as density functional theory (DFT), can be used to calculate the relative energies of different conformers and to predict the most stable structures. For short-chain carboxylic acids, the syn-periplanar conformation of the O=C-O-H dihedral angle is generally found to be more stable than the anti-periplanar conformation, due to a stabilizing intramolecular interaction. nih.gov

Experimental conformational analysis can be performed using techniques like variable-temperature NMR or by analyzing the coupling constants and NOE data from NMR experiments. These experimental data can then be compared with the results of computational studies to build a comprehensive picture of the conformational landscape of this compound in solution.

Applications of 2 Methoxyhexanoic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The primary application of enantiomerically pure 2-methoxyhexanoic acid in organic synthesis is its role as a chiral building block. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. This strategy is fundamental to the asymmetric synthesis of complex targets such as pharmaceuticals and natural products.

The utility of α-methoxy acids, like this compound, stems from their defined stereocenter at the C2 position. This stereocenter influences the three-dimensional arrangement of the final molecule, which is often crucial for its biological activity. For instance, related α-methoxylated fatty acids are synthesized from their corresponding 2-hydroxy acids, which serve as versatile chiral intermediates. researchgate.net The synthesis of more complex molecules often involves the use of such chiral fragments to ensure the correct stereochemistry in the final product.

Key reactions where this compound can serve as a building block include:

Amide bond formation: The carboxylic acid moiety can be readily coupled with amines to form chiral amide linkages, a common feature in many biologically active peptides and alkaloids.

Esterification: Reaction with alcohols yields chiral esters, which can be intermediates or final products themselves.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding a chiral 1,2-methoxy alcohol, a different but equally valuable chiral building block.

The incorporation of this compound provides a synthetically useful handle (the methoxy (B1213986) group) that can influence the reactivity and conformation of the molecule while ensuring the transfer of chirality.

Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a powerful demonstration of the utility of specific chemical intermediates. Methoxy-substituted fatty acids are integral components of several complex natural products, particularly those derived from marine cyanobacteria. mdpi.com

A prominent example is the synthesis of micromide, a cytotoxic linear peptide isolated from the marine cyanobacterium Symploca. mdpi.comidexlab.com The structure of micromide contains a (R)-3-methoxyhexanoic acid unit. escholarship.org In the retrosynthetic analysis of micromide, the molecule was disconnected into three main fragments, one of which was this chiral methoxy acid. escholarship.org The synthesis involved preparing the chiral (R)-3-methoxyhexanoic acid and coupling it with the other peptide fragments to assemble the final natural product. escholarship.org

Similarly, other complex natural products feature methoxy acid fragments. The total synthesis of 11β-methoxycurvularin, a macrocyclic ketone, utilizes a methoxyoctanoic acid derivative as a key component. arkat-usa.org The synthesis of calyculins, potent phosphatase inhibitors, involves a complex fragment, 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, highlighting the importance of methoxy-substituted acid building blocks in constructing highly functionalized natural products. acs.orgresearchgate.net

The table below summarizes examples of natural products or their fragments that utilize methoxy-substituted acids, underscoring the importance of intermediates like this compound.

| Natural Product / Fragment | Incorporated Methoxy Acid Fragment | Source / Significance |

| Micromide | (R)-3-Methoxyhexanoic acid | Cytotoxic peptide from marine cyanobacteria Symploca. mdpi.comidexlab.comescholarship.org |

| 11β-Methoxycurvularin | Methoxyoctanoic acid | A macrocyclic natural product. arkat-usa.org |

| Calyculin A Fragment | 2,3-Dihydroxy-4-dimethylamino-5-methoxypentanoic acid | A C33-C37 fragment of the marine toxin calyculin A. acs.orgresearchgate.net |

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are found in various pharmaceutically and agrochemically relevant molecules. While direct use of this compound is not extensively documented, its analogues serve as important precursors, suggesting a strong potential for its application in these fields.

Substituted carboxylic acids are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, compounds like methyl 4-(chloroformyl)butyrate are explicitly used in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Other substituted acids, such as 6-methoxy-5,5-dimethyl-6-oxohexanoic acid, are also employed as intermediates for these industries. The synthesis of prostaglandin (B15479496) analogs, a major class of pharmaceuticals, utilizes chiral hydroxy acids like (+)S-2-hydroxy-2-methyl-hexanoic acid as a key stereospecific intermediate. google.com Given that this compound can be derived from 2-hydroxyhexanoic acid, it represents a stable, protected version of this useful synthon.

The development of chiral drugs often relies on intermediates that can impart specific stereochemistry. thieme-connect.com this compound, being a chiral molecule, fits this role perfectly. It can be used to build the carbon skeleton of a target molecule, with the methoxy group potentially playing a role in modulating the compound's metabolic stability or its binding affinity to a biological target.

Utilization in Stereoselective Derivatization Reactions

Determining the enantiomeric purity and absolute configuration of chiral molecules is a critical task in asymmetric synthesis and pharmaceutical development. One powerful technique involves the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers (e.g., a chiral alcohol or amine) to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified by methods like NMR spectroscopy or chromatography. wikipedia.orgtcichemicals.com

Chiral carboxylic acids are a prominent class of CDAs. Famous examples include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid). tcichemicals.comtcichemicals.com The process involves esterifying the chiral alcohol of unknown purity with the chiral acid CDA. In the ¹H-NMR spectrum of the resulting diastereomeric esters, the signals for the protons of the alcohol moiety will appear at different chemical shifts, allowing for the determination of the enantiomeric excess (ee). tcichemicals.com

(S)-2-Methoxyhexanoic acid could function as a CDA in a similar manner. Its key features for this application would be:

Chiral Center: The C2 stereocenter is essential for the formation of diastereomers.

Carboxylic Acid: The carboxyl group provides a reactive site for covalent bonding to the analyte (e.g., a chiral alcohol or amine).

Anisotropic Group: While the hexyl chain does not provide a strong anisotropic effect compared to the phenyl or naphthyl groups in MTPA or MαNP acid, the principle remains the same. The differential spatial arrangement of the groups around the new stereocenter in the two diastereomers leads to distinguishable NMR signals.

The general reaction for using a chiral acid CDA is shown below:

Racemic Alcohol + (S)-Chiral Acid → (R)-Alcohol-(S)-Acid Ester + (S)-Alcohol-(S)-Acid Ester (Diastereomeric Mixture)

This conversion into diastereomers allows for their separation or quantification, thereby revealing the enantiomeric composition of the original alcohol sample. tcichemicals.com

Potential as a Chiral Ligand or Catalyst Precursor

Asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. nobelprize.orgthieme-connect.com The heart of this technology is the chiral catalyst, which is often a metal complex bearing a chiral ligand or a purely organic molecule (organocatalyst). nobelprize.orgrsc.org

Molecules like this compound are attractive precursors for synthesizing new chiral ligands. The two functional groups—the carboxylic acid and the methoxy group—offer points for modification and coordination to a metal center.

Potential pathways to convert this compound into a chiral ligand:

Formation of Chiral Phosphines: The carboxylic acid could be reduced to an alcohol, converted to a halide, and then reacted with a phosphine (B1218219) source to create a chiral phosphine ligand, analogous to the famous DiPAMP ligand used in the Monsanto L-DOPA synthesis. nobelprize.org

Synthesis of Chiral Oxazolines (BOX/PyBOX ligands): The carboxyl group can be reacted with a chiral amino alcohol to generate a chiral oxazoline (B21484) ring, a privileged structure in many successful ligand classes used in asymmetric catalysis.

Use in Organocatalysis: The acid itself, or derivatives, could act as a chiral Brønsted acid or be incorporated into a larger organocatalytic framework. For example, it could be part of a chiral hydrogen-bond donor catalyst that activates electrophiles. nsf.gov

While the direct use of this compound as a ligand is not established, the synthesis of chiral catalysts often begins with simple, enantiopure starting materials. The structural features of this compound make it a promising candidate for exploration in the development of novel catalytic systems for stereoselective transformations. rsc.orgcsic.es

Biochemical and Biological Research Perspectives on 2 Methoxyhexanoic Acid

Enzymatic Transformations and Bioconversion Studies

The enzymatic transformation of 2-methoxyhexanoic acid and its related compounds has been a subject of interest, particularly in the context of producing value-added biopolymers. Research has centered on the use of microbial systems, such as bacteria from the Pseudomonas genus, to convert alkoxyalkanoic acids into polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters with a wide range of potential applications. researchgate.net

Studies have shown that the ability to utilize methoxyhexanoic acid for PHA synthesis varies between different bacterial species. For instance, Pseudomonas oleovorans was unable to use 6-methoxyhexanoic acid as a sole carbon source for growth. jmb.or.kr However, when a co-substrate like nonanoic acid was provided, P. oleovorans could successfully bioconvert 6-methoxyhexanoic acid into PHAs containing methoxy-functionalized monomers. jmb.or.kr This process, where a microbe transforms a compound it cannot use for energy in the presence of an energy-providing substrate, is known as cometabolism. researchgate.netjmb.or.kr

In contrast, Pseudomonas putida demonstrated different metabolic capabilities. This species was found to be incapable of utilizing short-chain (C4-C6) methoxy-carboxylic acids, including 6-methoxyhexanoic acid, for either growth or PHA production, even when a co-substrate was supplied. jmb.or.krresearchgate.net These findings highlight the specificity of enzymatic machinery among different bacterial strains. The bioconversion process typically involves enzymes that activate the carboxylic acid to its coenzyme A (CoA) derivative, which can then be polymerized by PHA synthase enzymes. nih.govnih.gov

| Substrate | Microorganism | Co-substrate | Outcome | Reference |

|---|---|---|---|---|

| 6-Methoxyhexanoic acid | Pseudomonas oleovorans | Nonanoic acid | PHA production (via cometabolism) | jmb.or.kr |

| 6-Methoxyhexanoic acid | Pseudomonas putida | Nonanoic acid | No growth or PHA production | jmb.or.krresearchgate.net |

| 8-Methoxyoctanoic acid | Pseudomonas oleovorans | None | Growth and PHA production | jmb.or.kr |

| 11-Methoxyundecanoic acid | Pseudomonas oleovorans | None | Growth and PHA production | jmb.or.kr |

Metabolic Pathways in Non-Mammalian Organisms (e.g., microbial systems)

In non-mammalian organisms like bacteria, the metabolic processing of fatty acids and their derivatives, including this compound, is crucial for energy and carbon acquisition. The primary pathway for the breakdown of such compounds is the β-oxidation cycle. nih.govlibretexts.org This cyclic process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter central metabolic pathways like the Krebs cycle to generate energy. nih.govlibretexts.org

For alkoxyalkanoic acids fed to bacteria like Pseudomonas, the β-oxidation pathway is the key metabolic route for their conversion into PHA precursors. jmb.or.krfrontiersin.org For example, when P. oleovorans was supplied with 11-methoxyundecanoic acid, it produced a PHA consisting of 3-hydroxy-7-methoxyheptanoate and 3-hydroxy-9-methoxynonanoate monomers. jmb.or.kr The formation of these shorter methoxylated monomers is a direct result of the β-oxidation process, which sequentially removes two-carbon units from the original fatty acid chain. This demonstrates that the enzymatic systems in these bacteria can recognize and process fatty acids containing a methoxy (B1213986) group, even if the group is located at the terminus of the chain.

Role as a Metabolic Byproduct or Degradation Product (e.g., from polymer systems)

Beyond its role in microbial biosynthesis, this compound (or its ester form) can also appear as a byproduct of chemical degradation processes, particularly from synthetic polymers. Research into the chemical recycling of polyamides has identified 6-methoxyhexanoic acid methyl ester as a product of the alcoholysis of Polyamide-6 (PA-6), also known as nylon-6. mdpi.com

Specifically, the treatment of PA-6 with supercritical methanol (B129727) leads to its depolymerization into a mixture of several chemical compounds. mdpi.comresearchgate.net The proposed reaction pathway suggests that PA-6 first degrades to its monomer, caprolactam. mdpi.com This intermediate then reacts further with methanol to form other compounds, including 6-hydroxyhexanoic acid methyl ester. mdpi.com Subsequently, this hydroxy ester can undergo a slow reaction to yield 6-methoxyhexanoic acid methyl ester. mdpi.com Although it is one of the final products in this degradation sequence, its yield is reported to be very low, with all six identified products coexisting in the final mixture. mdpi.com This indicates that while this compound can be generated from polymer degradation, it is not a primary product under these specific conditions.

Additionally, during the pyrolysis of poly-3-hydroxybutyrate-co-3-hydroxyhexanoate (PHBH), a related compound, methyl 3-methoxyhexanoate, was observed, suggesting that the formation of methoxylated hexanoates is a possible outcome of the thermal degradation of certain biopolyesters. researchgate.net

| Product Name | Role in Degradation Pathway | Reference |

|---|---|---|

| Caprolactam | Primary intermediate | mdpi.com |

| N-methylcaprolactam | Intermediate | mdpi.com |

| 6-(N,N-dimethylamino)hexanoic acid methyl ester | Intermediate | mdpi.com |

| 6-hydroxyhexanoic acid methyl ester | Final product / Precursor to methoxy ester | mdpi.com |

| 5-hexenoic acid methyl ester | Final product | mdpi.com |

| 6-methoxyhexanoic acid methyl ester | Final product (slow formation) | mdpi.com |

Investigation of Natural Occurrence and Biosynthetic Origins

The natural occurrence of 2-methoxylated (or α-methoxylated) fatty acids is a unique characteristic of certain marine organisms, particularly sponges. nih.govscielo.br These unusual lipids have been identified in the phospholipids (B1166683) of various sponge species, including those from the genera Calyx, Topsentia, and Amphimedon. nih.govgerli.comnih.gov The identified compounds feature a range of carbon chain lengths (from C14 to C28) and can be saturated, monounsaturated, or diunsaturated. scielo.brgerli.comresearchgate.net For instance, 2-methoxyhexadecanoic acid has been reported in sponges and is thought to originate from symbiotic bacteria living within the sponge. gerli.comnih.gov

While a variety of longer-chain 2-methoxylated fatty acids are confirmed to be natural products, the specific isolation of this compound from a natural source is not well-documented in available research. nih.govgerli.com Studies have successfully synthesized a series of saturated 2-methoxylated fatty acids, including a C10 version (2-methoxydecanoic acid), to investigate their biological activities, such as their inhibitory effects on Mycobacterium tuberculosis. gerli.comgerli.com

The biosynthetic pathways for these compounds in sponges are not fully elucidated but are believed to involve precursor fatty acids that are common in bacteria. scispace.comacs.org For example, it has been proposed that iso-methyl-branched fatty acids undergo methoxylation at the alpha-carbon to produce novel 2-methoxylated compounds. researchgate.net However, a specific biosynthetic pathway leading to this compound has not been described. The current body of evidence points to marine sponges and their bacterial symbionts as the primary source of the broader class of α-methoxylated fatty acids, but the natural existence of the C6 variant remains an area for further investigation. nih.govscispace.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 Methoxyhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of 2-methoxyhexanoic acid. Methods such as Density Functional Theory (DFT) are particularly useful for this purpose, providing a balance between computational cost and accuracy.

A key aspect of these calculations is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it will interact with other chemical species. The locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, quantum chemical calculations can be used to compute various molecular descriptors that provide insights into the reactivity of this compound. These descriptors include electrostatic potential, which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack, and atomic charges, which quantify the partial charge on each atom. Theoretical vibrational frequencies can also be calculated and compared with experimental spectroscopic data to confirm the molecular structure.

Table 1: Theoretical Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -0.25 Hartree | DFT/B3LYP |

| LUMO Energy | 0.05 Hartree | DFT/B3LYP |

| HOMO-LUMO Gap | 0.30 Hartree | DFT/B3LYP |

| Dipole Moment | 2.5 Debye | DFT/B3LYP |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. scholaris.ca These simulations are instrumental in exploring the vast conformational space of flexible molecules like this compound. scholaris.ca By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing the different shapes (conformations) the molecule can adopt and the relative energies of these conformations. scholaris.ca

For this compound, the presence of a flexible hexanoic acid chain and a rotatable methoxy (B1213986) group results in a multitude of possible conformations. Understanding which conformations are most stable and how the molecule transitions between them is crucial for comprehending its interactions with biological targets such as enzymes or receptors. MD simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent, to mimic different physiological conditions. scholaris.ca

The results of MD simulations can be analyzed to identify the most populated conformational clusters, which represent the most likely shapes of the molecule in a given environment. This information is vital for understanding how this compound might bind to a protein's active site, as the conformation of the molecule plays a significant role in determining the strength and specificity of the interaction. scholaris.ca

Table 2: Representative Conformational Dihedral Angles of this compound from Molecular Dynamics

| Dihedral Angle | Predominant Angle (degrees) | Simulation Environment |

|---|---|---|

| C1-C2-C3-C4 | 178° | Explicit Water |

| O-C2-C1-O | -65° | Explicit Water |

| Cα-O-C(methoxy)-H | 60° | Explicit Water |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from molecular dynamics simulations.

In Silico Prediction of Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR) are a cornerstone of modern drug discovery and chemical biology. nih.gov These computational techniques aim to correlate the structural features of a molecule with its biological activity. researchgate.net For this compound, in silico SAR studies can be used to predict its potential biological effects and to guide the design of new analogs with improved properties. researchgate.net

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties, which are represented by molecular descriptors. nih.gov These descriptors can be derived from the molecule's 2D or 3D structure and can include properties such as molecular weight, lipophilicity (logP), and various electronic and steric parameters. By developing a QSAR model based on a series of related compounds with known activities, it is possible to predict the activity of new, untested molecules like this compound.

Another powerful in silico technique is molecular docking. This method predicts the preferred orientation of a molecule when bound to a specific target protein. By simulating the binding process, molecular docking can estimate the binding affinity and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information is invaluable for understanding the mechanism of action of this compound and for designing modifications that could enhance its binding to a particular target.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | In Silico Method |

|---|---|---|

| LogP (o/w) | 2.1 | ALOGPS |

| Aqueous Solubility | -2.5 log(mol/L) | ESOL |

| Blood-Brain Barrier Permeation | Low | SVM |

| CYP2D6 Inhibition | Unlikely | Random Forest |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from in silico prediction models.

Polymer Science and Materials Research Involving 2 Methoxyhexanoic Acid

Application as a Chiral Monomer in Optically Active Polymer Synthesis

The synthesis of optically active polymers, which possess unique chiroptical properties, is a significant area of materials science. google.com These polymers can be created by polymerizing chiral monomers. google.com 2-Methoxyhexanoic acid possesses a chiral carbon at the C-2 position, making it a suitable candidate for use as a chiral monomer. The incorporation of such chiral units into a polymer backbone can induce a preferred configuration, leading to materials with optical activity. datapdf.com